6-(tert-Butyl)chroman-4-one
Overview
Description
6-(tert-Butyl)chroman-4-one is a derivative of chroman-4-one, a significant structural entity belonging to oxygen-containing heterocycles. The chroman-4-one framework consists of a benzene ring fused to a 2,3-dihydro-γ-pyranone ring. This compound is notable for its diverse biological and pharmaceutical activities, making it a valuable building block in medicinal chemistry .
Synthetic Routes and Reaction Conditions:
Pechmann Condensation: One common method involves the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid.
Industrial Production Methods:
- Industrial production often involves large-scale synthesis using optimized versions of the above methods, ensuring high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography are common in industrial settings .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: tert-Butyl hydroperoxide, tetrabutylammonium iodide, and solvents like dimethyl sulfoxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and solvents like ethanol or tetrahydrofuran.
Substitution: Sodium methoxide, potassium tert-butoxide, and solvents like methanol or dimethylformamide.
Major Products:
Scientific Research Applications
6-(tert-Butyl)chroman-4-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(tert-Butyl)chroman-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.
Enzyme Inhibition: It can inhibit enzymes like acetylcholinesterase, cyclooxygenase, and lipoxygenase, which are involved in inflammatory and neurodegenerative diseases.
Signal Transduction: The compound may modulate signal transduction pathways, affecting cell proliferation, apoptosis, and other cellular processes.
Comparison with Similar Compounds
Chroman-4-one: Lacks the tert-butyl group but shares the core structure and exhibits similar biological activities.
Flavanone: Similar structure but with a different substitution pattern, leading to variations in biological activity.
Isoflavone: Contains a different arrangement of the benzene and pyranone rings, resulting in distinct pharmacological properties.
Uniqueness:
Properties
IUPAC Name |
6-tert-butyl-2,3-dihydrochromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-13(2,3)9-4-5-12-10(8-9)11(14)6-7-15-12/h4-5,8H,6-7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHDZXWBSWGOEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OCCC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90553196 | |
Record name | 6-tert-Butyl-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90553196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23067-77-8 | |
Record name | 6-tert-Butyl-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90553196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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